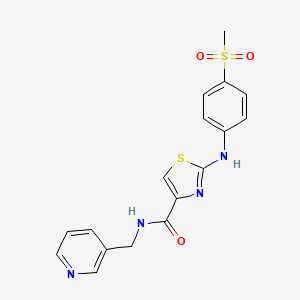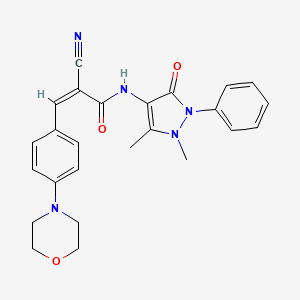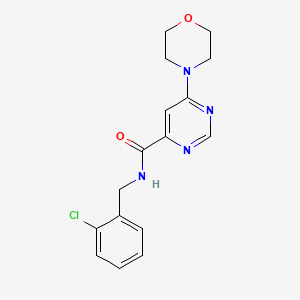
2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis details for this compound were not found, thiazole derivatives, which this compound is a part of, can be synthesized through the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Researchers have synthesized a range of heterocyclic compounds, including thiazole derivatives, with potential antimicrobial applications. These compounds were designed to incorporate a sulfamoyl moiety, indicating a method for developing new antimicrobial agents. The synthesized compounds showed promising in vitro antibacterial and antifungal activities, highlighting the potential of such chemical structures in combating microbial resistance (Darwish et al., 2014).
Development of DNA-binding Polyamides
The compound has been utilized in the development of novel base-sensitive amino-protecting groups for the preparation of DNA-binding polyamides. This application demonstrates the compound's role in advancing biochemical research tools, specifically in the synthesis of pyrrole–imidazole polyamides through efficient solid-phase methods (Choi et al., 2003).
Synthesis of Fluorinated Polyamides
In the field of polymer science, derivatives of the compound have been used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit high thermal stability, low moisture absorption, and excellent mechanical properties, making them suitable for various industrial applications (Liu et al., 2013).
Antihypertensive Agents
Thiazole derivatives, related to the chemical structure of interest, have been synthesized and evaluated as potential antihypertensive α-blocking agents. This research indicates the compound's relevance in developing new therapeutic agents for hypertension, showcasing its versatility beyond antimicrobial applications (Abdel-Wahab et al., 2008).
Infrared Spectroscopic Studies
The compound and its derivatives have been studied using infrared spectroscopy to understand their structural properties and interactions. Such research contributes to the broader understanding of sulfonamide derivatives' chemical behavior, providing insights into their potential applications in various scientific fields (Uno et al., 1963).
Mechanism of Action
properties
IUPAC Name |
2-(4-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-26(23,24)14-6-4-13(5-7-14)20-17-21-15(11-25-17)16(22)19-10-12-3-2-8-18-9-12/h2-9,11H,10H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCPHPHWYMLQIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B2376811.png)
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2376812.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2376813.png)
![(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2376814.png)
![2-ethyl-6-(4-methylbenzyl)-5-((3-(trifluoromethyl)benzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2376815.png)

![N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2376818.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2376820.png)
![5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2376822.png)
![5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide](/img/structure/B2376827.png)


![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate](/img/structure/B2376833.png)